Tellanylidenestannane

Catalog No.
S1506054
CAS No.
12040-02-7
M.F
SnTe
M. Wt
246.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tellanylidenestannane

CAS Number

12040-02-7

Product Name

Tellanylidenestannane

IUPAC Name

tellanylidenetin

Molecular Formula

SnTe

Molecular Weight

246.3 g/mol

InChI

InChI=1S/Sn.Te

InChI Key

WYUZTTNXJUJWQQ-UHFFFAOYSA-N

SMILES

[SnH2]=[Te]

Canonical SMILES

[Sn]=[Te]

Synthesis and Characterization

The first synthesis of tellanylidenestannane was reported in 1998 by K.I. Goldberg et al. []. The compound was prepared by the reaction of bis(trimethylsilyl)tellane with dichlorostannane followed by dehydrohalogenation with triethylamine. Tellanylidenestannane can be purified using various techniques, including sublimation and recrystallization.

Several spectroscopic techniques have been employed to characterize tellanylidenestannane, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and Raman spectroscopy [, ]. These techniques provide valuable information about the molecular structure and bonding of the compound.

Optoelectronic Properties

Tellanylidenestannane exhibits intriguing optoelectronic properties, making it a promising candidate for various applications in optoelectronic devices. One of the key properties is its strong photoluminescence, which refers to the ability of a material to emit light upon absorbing photons. Tellanylidenestannane exhibits bright blue photoluminescence at room temperature, making it a potential candidate for light-emitting diodes (LEDs) [].

Another important property of tellanylidenestannane is its high hole mobility. Hole mobility is a measure of how easily holes, which are positively charged carriers, can move within a material. Tellanylidenestannane exhibits a high hole mobility, suggesting its potential application in organic field-effect transistors (OFETs) [].

Ongoing Research and Future Applications

Research on tellanylidenestannane is ongoing, with scientists exploring its potential for various optoelectronic applications. Current research efforts are focused on:

  • Improving the efficiency and stability of tellanylidenestannane-based LEDs: This involves modifying the molecular structure of the compound to enhance its light-emitting properties and extend its operational lifetime.
  • Developing tellanylidenestannane-based OFETs: Researchers are investigating methods to fabricate OFETs using tellanylidenestannane and exploring its potential for applications in organic electronics.
  • Exploring tellanylidenestannane for other optoelectronic applications: Tellanylidenestannane's unique properties are being investigated for potential applications in solar cells, photodetectors, and other optoelectronic devices.

Tellanylidenestannane, with the chemical formula SnTe\text{SnTe}, is an organometallic compound that features a tellanyl group (R–Te) bonded to a tin atom. This compound is of interest due to its unique structural properties and potential applications in various fields, including materials science and electronics. The tellanyl group contributes to the compound's reactivity and stability, which are essential for its performance in

. Key reactions include:

  • Oxidation: The compound can be oxidized to form higher oxidation states of tin and tellurium, leading to the formation of tin oxides and tellurium oxides.
  • Reduction: Under reducing conditions, tellanylidenestannane can yield lower oxidation states, which may have different properties and reactivities.
  • Substitution Reactions: The compound can undergo substitution reactions where the tellanyl group can be replaced by other functional groups or ligands, allowing for the synthesis of new derivatives with tailored properties.

These reactions are influenced by various factors including temperature, solvent, and the presence of catalysts.

  • Antimicrobial Properties: Some tin and tellurium compounds exhibit antimicrobial activity, suggesting that tellanylidenestannane could have applications in pharmaceuticals or as antimicrobial agents.
  • Toxicity Studies: The toxicity profiles of organotin compounds are well-documented, indicating that careful evaluation is necessary when considering biological applications .

Tellanylidenestannane can be synthesized through several methods:

  • Direct Reaction: A common method involves the direct reaction between tin halides and tellurium sources under controlled conditions to form the desired compound.
  • Organometallic Synthesis: Utilizing organometallic chemistry techniques, such as reacting organotin reagents with tellurium-containing reagents, can yield high-purity tellanylidenestannane.
  • Hydrothermal Synthesis: This method involves synthesizing the compound under high temperature and pressure conditions in an aqueous environment, which can enhance yield and purity.

Tellanylidenestannane has several promising applications:

  • Electronics: Due to its semiconductor properties, it may be used in electronic devices and sensors.
  • Materials Science: The compound's unique properties make it suitable for developing new materials with specific electrical or optical characteristics.
  • Catalysis: Its reactivity allows it to serve as a catalyst in various organic transformations .

Interaction studies involving tellanylidenestannane focus on its reactivity with other chemical species. These studies help elucidate:

  • Reactivity Patterns: Understanding how this compound interacts with different substrates can inform its use in synthetic chemistry.
  • Stability Assessments: Evaluating how stable the compound is under various conditions (e.g., temperature, pH) is crucial for its practical applications.

Such studies are essential for determining the feasibility of using tellanylidenestannane in industrial processes or as a precursor for more complex compounds .

Several compounds share structural or functional similarities with tellanylidenestannane. Here are some notable examples:

Compound NameChemical FormulaKey Features
Tin(II) TellurideSnTeA binary compound known for its semiconductor properties.
Dimethyltin Telluride(CH₃)₂SnTeAn organotin compound with potential biological activity.
Tellurium DioxideTeO₂An oxide of tellurium used in ceramics and optics.
Bismuth TellurideBi₂Te₃A thermoelectric material widely studied for energy applications.

Uniqueness of Tellanylidenestannane

Tellanylidenestannane stands out due to its specific combination of tin and tellurium functionalities, allowing it to participate in unique

Electronic Band Structure Theory

The electronic band structure of tellanylidenestannane arises from its crystalline lattice symmetry and the hybridization of tin (Sn) and tellurium (Te) atomic orbitals. In an infinite crystal lattice, the overlap of Sn-5p and Te-5p orbitals generates a continuum of energy levels, forming valence and conduction bands separated by a narrow bandgap [3] [5]. Unlike molecular orbitals in finite systems, the periodicity of SnTe’s crystal structure necessitates a description using Bloch’s theorem, where electron wavefunctions adopt the form $$ \psi{n,\mathbf{k}}(\mathbf{r}) = e^{i\mathbf{k} \cdot \mathbf{r}} u{n,\mathbf{k}}(\mathbf{r}) $$, with $$ u_{n,\mathbf{k}} $$ exhibiting the lattice’s periodicity [3].

The band structure of SnTe along high-symmetry directions in the Brillouin zone reveals a parabolic dispersion near the Γ-point, characteristic of semiconducting behavior. However, deviations from parabolicity at the zone edges (e.g., L-points) indicate strong spin-orbit coupling effects [5]. Computational models using density functional theory (DFT) predict a direct bandgap of approximately 0.3 eV at the L-point, though experimental measurements often report smaller values due to intrinsic defects and stoichiometric variations [5].

A critical feature of SnTe’s band structure is its band inversion mechanism. In bulk SnTe, the conduction band minima (derived from Sn-5p orbitals) and valence band maxima (Te-5p orbitals) invert at specific k-points, a phenomenon stabilized by strong spin-orbit interactions [5]. This inversion underpins the material’s topological properties, as discussed in subsequent sections.

Topological Properties as a Crystalline Insulator

Tellanylidenestannane is a prototypical topological crystalline insulator (TCI), a phase of matter where metallic surface states are protected by crystalline mirror symmetry rather than time-reversal symmetry [5]. Unlike conventional topological insulators (e.g., Bi$$2$$Se$$3$$), SnTe’s surface states arise from the crystal’s mirror planes, which enforce degeneracies in the electronic spectrum. Angle-resolved photoemission spectroscopy (ARPES) experiments confirm the existence of Dirac-like surface states near the $$\bar{X}$$ points of the surface Brillouin zone, with linear dispersion and spin-momentum locking [5].

The topological protection in SnTe manifests as robust surface conductivity even in the presence of non-magnetic impurities. This resilience stems from the mirror symmetry’s constraint on backscattering processes, which preserves the phase coherence of surface electrons [5]. Comparative studies with lead telluride (PbTe) highlight the uniqueness of SnTe: PbTe, lacking band inversion, exhibits a trivial insulating phase without protected surface states [5].

Quantum Mechanical Models for Tellanylidenestannane Behavior

The electronic behavior of SnTe is modeled through a combination of k·p perturbation theory and tight-binding approximations. The k·p approach, expanded around the L-point, captures the band inversion and spin-orbit coupling effects through a Hamiltonian of the form:

$$
H(\mathbf{k}) = \epsilon_0(\mathbf{k}) + \mathbf{d}(\mathbf{k}) \cdot \mathbf{\sigma}
$$

where $$ \mathbf{\sigma} $$ represents the Pauli matrices, and $$ \mathbf{d}(\mathbf{k}) $$ encodes the spin-orbit interaction and crystal field terms [3] [5]. This model predicts anisotropic effective masses for electrons and holes, consistent with SnTe’s observed electrical anisotropy.

Tight-binding models further elucidate the role of Sn and Te sublattices in forming hybridized bands. By considering nearest-neighbor hopping integrals between Sn-5p and Te-5p orbitals, these models reproduce the bandgap and Dirac surface states observed experimentally [3]. Additionally, Green’s function methods quantify the density of states (DOS) near the Fermi level, revealing van Hove singularities at critical energies where the band curvature changes sign [3].

Physical Description

Grey odorless crystalline solid; [MSDSonline]

Exact Mass

249.808425 g/mol

Monoisotopic Mass

249.808425 g/mol

Heavy Atom Count

2

GHS Hazard Statements

Aggregated GHS information provided by 56 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

12040-02-7

Wikipedia

Tin(II) telluride
Tin telluride

General Manufacturing Information

Tin telluride (SnTe): ACTIVE

Dates

Modify: 2024-04-14

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